molecular formula C17H18O5 B1247881 Fumaquinone

Fumaquinone

Cat. No. B1247881
M. Wt: 302.32 g/mol
InChI Key: DZMXLHINHRMDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumaquinone is a natural product found in Streptomyces fumanus with data available.

Scientific Research Applications

Synthesis and Structure Confirmation

  • Fumaquinone, a prenylated naphthoquinone antibiotic, was synthesized from ethyl acetoacetate, confirming its structure and enabling the creation of derivatives at the C-6 position. This versatile synthesis is crucial for further study and potential applications in various fields, including medicine and pharmacology (Peña‐López et al., 2010).

Antibiotic Properties

  • A novel prenylated naphthoquinone antibiotic, fumaquinone, was isolated from cultures of Streptomyces fumanus. Its structure was primarily determined by NMR spectroscopy, and preliminary experiments indicated its polyketide origin. This finding highlights its potential use as an antibiotic, particularly against specific bacterial strains (Charan et al., 2005).

properties

Product Name

Fumaquinone

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

5,7-dihydroxy-2-methoxy-3-methyl-6-(3-methylbut-2-enyl)naphthalene-1,4-dione

InChI

InChI=1S/C17H18O5/c1-8(2)5-6-10-12(18)7-11-13(15(10)20)14(19)9(3)17(22-4)16(11)21/h5,7,18,20H,6H2,1-4H3

InChI Key

DZMXLHINHRMDEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CC=C(C)C)O)OC

synonyms

fumaquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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